molecular formula C10H16Cl2N2 B8182076 (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8182076
M. Wt: 235.15 g/mol
InChI Key: DXKDVBGANBPXEK-KLQYNRQASA-N
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Description

®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a pyrrolidine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution with Pyrrolidine: The pyridine ring is then substituted with a pyrrolidine group. This step often involves nucleophilic substitution reactions.

    Chiral Resolution: The chiral center is introduced, and chiral resolution techniques are employed to obtain the ®-enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of ®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated chiral resolution.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation: N-oxides of ®-2-Methyl-6-(pyrrolidin-2-yl)pyridine.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity. This interaction affects various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific chiral center and the presence of both pyridine and pyrrolidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-6-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-8-4-2-5-10(12-8)9-6-3-7-11-9;;/h2,4-5,9,11H,3,6-7H2,1H3;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKDVBGANBPXEK-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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